molecular formula C8H12O2 B3057510 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid CAS No. 81888-03-1

4,4-Dimethylcyclopent-2-ene-1-carboxylic acid

Cat. No.: B3057510
CAS No.: 81888-03-1
M. Wt: 140.18 g/mol
InChI Key: AISQKPQRMIMXJT-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopentene, featuring two methyl groups at the 4-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the methyl groups and the carboxylic acid functionality.

    Methylation: Cyclopentene is subjected to methylation using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Carboxylation: The methylated cyclopentene is then carboxylated using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst such as palladium.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and automation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols

    Substitution: Acid chlorides, Esters

Scientific Research Applications

4,4-Dimethylcyclopent-2-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence metabolic pathways, including those involved in cell signaling and energy production.

Comparison with Similar Compounds

    Cyclopentene-1-carboxylic acid: Lacks the methyl groups at the 4-position, resulting in different chemical properties and reactivity.

    4-Methylcyclopent-2-ene-1-carboxylic acid: Contains only one methyl group, leading to variations in steric and electronic effects.

Uniqueness: 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid is unique due to the presence of two methyl groups at the 4-position, which significantly influences its chemical behavior and potential applications. The additional methyl groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4,4-dimethylcyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-6(5-8)7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISQKPQRMIMXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513114
Record name 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81888-03-1
Record name 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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